(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Overview
Description
This compound, also known as CIQ, is a positive allosteric modulator selective for NR2C/D containing NMDA receptors . It increases the channel opening frequency of recombinant NR2C/D containing NMDA receptors by two-fold without altering mean open time or EC50 values for glutamate or glycine bindings . It has no effect on NR2A or NR2B subtypes .
Molecular Structure Analysis
The empirical formula of this compound is C26H26ClNO5 and its molecular weight is 467.94 . The InChI key is VYMILMYEENZHAR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at a concentration of ≥10 mg/mL when warmed to 60 °C . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Alkaloid Discovery
The compound has been identified in the leaves of Beilschmiedia brevipes, a plant that provided a new benzylisoquinoline alkaloid similar in structure. This discovery contributes to the understanding of plant alkaloids and their potential applications (Pudjiastuti et al., 2010).
Tumor-Specific Cytotoxicity
Research indicates that derivatives of this compound exhibit tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. This suggests potential applications in cancer treatment, particularly in targeting specific cancer cells (Hatano et al., 2009).
NMDA Receptor Modulation
The compound acts as a positive allosteric modulator on NMDA receptors, particularly affecting the GluN2C and GluN2D subunits. This modulation is significant for understanding synaptic transmission in the brain and for the development of treatmentsfor neurological conditions (Ogden & Traynelis, 2013).
Mechanism of Action in NMDA Receptors
Further studies elaborate on the mechanism of action of this compound as a positive allosteric modulator of GluN2C- and GluN2D-containing NMDA receptors. It has no agonist activity on its own but potentiates the response of specific NMDA receptors to agonist activation. This research is instrumental in understanding the role of NMDA receptors in various diseases, including schizophrenia and Parkinson's disease (Strong et al., 2016).
Selective Potentiation of NMDA Receptors
The compound specifically potentiates NMDA receptors containing NR2C or NR2D subunits, enhancing receptor responses. This selective modulation has implications for understanding brain function and treating neurological disorders (Mullasseril et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMILMYEENZHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
CAS RN |
486427-17-2 | |
Record name | 486427-17-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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